molecular formula C11H21NO4 B3041342 3-tert-Butoxycarbonylamino-hexanoic acid CAS No. 282524-95-2

3-tert-Butoxycarbonylamino-hexanoic acid

Cat. No. B3041342
CAS RN: 282524-95-2
M. Wt: 231.29 g/mol
InChI Key: WTYLEXCGLNFFIN-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-hexanoic acid is a chemical compound with the empirical formula C11H21NO4 . It has a molecular weight of 231.29 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is CCCC(NC(OC(C)(C)C)=O)CC(O)=O . This notation provides a way to represent the structure of the compound in a textual format.

Scientific Research Applications

Synthesis and Stereochemistry

3-tert-Butoxycarbonylamino-hexanoic acid has been utilized in stereocontrolled syntheses. A notable example is the synthesis of hydroxyethylene dipeptide isosteres corresponding to Phe–Phe, where this compound plays a critical role in achieving stereochemical control (Nadin et al., 2001).

Biocatalysis and Enzyme Engineering

In enzyme engineering, derivatives of 3-tert-Butoxycarbonylamino-hexanoic acid have been synthesized using engineered Escherichia coli. This process is significant for producing compounds like L-Homophenylalanine and N6-protected-OAHA, which are useful in manufacturing angiotensin-converting enzyme inhibitors (Lo et al., 2009).

Pharmaceutical Intermediates

This acid plays a role in the synthesis of pharmaceutical intermediates. For example, its derivatives have been synthesized as chiral intermediates for drugs like sitagliptin, highlighting its utility in pharmaceutical chemistry (Zhang Xingxian, 2012).

Polymerization Initiators

The compound has been used in studies related to polymerization. It serves as an initiator for polymerization of various compounds, which is crucial in materials science and industrial applications (Yun‐Ting Tsai et al., 2013).

Peptide Mimetics and Medicinal Chemistry

In medicinal chemistry, it has been used to synthesize peptide mimetics, which are vital in drug design and development. These mimetics are used in creating inhibitors for various enzymes and receptors, contributing to the development of new therapeutic agents (Lauffer et al., 2002).

Catalysis and Ligand Design

3-tert-Butoxycarbonylamino-hexanoic acid derivatives are employed in catalysis and ligand design, particularly in asymmetric hydrogenation processes. This application is crucial in synthesizing chiral compounds used in pharmaceuticals and fine chemicals (Imamoto et al., 2012).

Mechanism of Action

While not specific to 3-tert-Butoxycarbonylamino-hexanoic acid, tranexamic acid, a related compound, exerts antifibrinolytic effects by blocking lysine binding sites on plasminogen molecules, inhibiting the interaction of plasminogen with formed plasmin and fibrin . This might provide some insight into the potential mechanism of action of 3-tert-Butoxycarbonylamino-hexanoic acid.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . This indicates that the compound is harmful if swallowed, and in case of ingestion, one should call a poison center or doctor if feeling unwell, and rinse mouth .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYLEXCGLNFFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218807
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butoxycarbonylamino-hexanoic acid

CAS RN

282524-95-2
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282524-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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